

# Application Notes and Protocols for SERTlight Injection and Surgical Preparation

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## Compound of Interest

Compound Name: SERTlight

Cat. No.: B15555811

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## Introduction

**SERTlight** is a novel fluorescent small molecule designed to selectively label serotonin transporter (SERT) expressing neurons.[1][2] As a fluorescent substrate for SERT, it is actively transported into serotonergic neurons, leading to a robust and stable accumulation within the cell bodies, dendrites, and axonal projections.[1][2] This specific labeling allows for high-resolution visualization of serotonergic circuitry in both in vitro and in vivo preparations. A key advantage of **SERTlight** is its stable signal, as it is not released during exocytosis or by reverse transport induced by substances like MDMA.[2] Furthermore, its distinct optical and pharmacological properties make it compatible with genetically encoded sensors, enabling multiplexed imaging studies.[1][2]

These application notes provide a detailed protocol for the stereotaxic injection of **SERTlight** into the dorsal raphe nucleus (DRN) of mice and the subsequent surgical preparation for in vivo two-photon microscopy.

## Data Presentation

### Table 1: SERTlight Injection Parameters for In Vivo Imaging

Parameter	Value	Reference
SERTlight Concentration	1 mM in sterile saline	Lee et al., 2024
Injection Volume	100 nL per site	Lee et al., 2024
Infusion Rate	20 nL/min	Lee et al., 2024
Target Brain Region	Dorsal Raphe Nucleus (DRN)	Lee et al., 2024
Stereotaxic Coordinates (from Bregma)	AP: -4.6 mm, ML: 0.0 mm, DV: -3.0 mm	Lee et al., 2024
Post-Injection Incubation	10 minutes	Lee et a., 2024

**Table 2: Surgical Preparation and Anesthesia**

Parameter	Description	Reference
Anesthesia (Induction)	4% Isoflurane in O <sub>2</sub>	General Protocol
Anesthesia (Maintenance)	1.5-2% Isoflurane in O <sub>2</sub>	General Protocol
Analgesia (Pre-operative)	Carprofen (5 mg/kg, s.c.)	General Protocol
Analgesia (Local)	Bupivacaine (2 mg/kg, s.c. at incision site)	General Protocol
Eye Protection	Ophthalmic ointment	General Protocol
Body Temperature	Maintained at 37°C with a heating pad	General Protocol

## Experimental Protocols

### Protocol 1: Preparation of SERTlight Injectate

- **Reconstitution:** Dissolve the lyophilized **SERTlight** powder in sterile saline to a final concentration of 1 mM.
- **Filtration:** Filter the **SERTlight** solution through a sterile 0.22 µm syringe filter to ensure sterility.

- Storage: Aliquot the filtered solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. For immediate use, the solution can be stored at 4°C for up to one week.

## Protocol 2: Stereotaxic Injection of SERTlight into the Dorsal Raphe Nucleus (DRN)

- Animal Preparation:
  - Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).
  - Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
  - Secure the animal in a stereotaxic frame.
  - Apply ophthalmic ointment to the eyes to prevent drying.
  - Administer pre-operative analgesia (e.g., Carprofen, 5 mg/kg, s.c.).
  - Shave the fur from the scalp and clean the area with alternating scrubs of 70% ethanol and povidone-iodine.
  - Administer a local anesthetic (e.g., Bupivacaine, 2 mg/kg, s.c.) at the incision site.
- Craniotomy:
  - Make a midline incision on the scalp to expose the skull.
  - Use a stereotaxic drill to create a small craniotomy (approximately 1-2 mm in diameter) over the target coordinates for the DRN (AP: -4.6 mm, ML: 0.0 mm from Bregma).
  - Carefully remove the bone flap and the underlying dura mater to expose the brain surface.
  - Keep the exposed brain surface moist with sterile saline throughout the procedure.
- **SERTlight** Injection:
  - Load a glass micropipette with the 1 mM **SERTlight** solution.

- Lower the micropipette to the target DV coordinate (-3.0 mm from the brain surface).
- Infuse 100 nL of the **SERTlight** solution at a rate of 20 nL/min using a microinjection pump.
- After the infusion is complete, leave the micropipette in place for an additional 10 minutes to allow for diffusion of the solution and to minimize backflow upon retraction.
- Slowly withdraw the micropipette.

## Protocol 3: Surgical Preparation for In Vivo Two-Photon Imaging

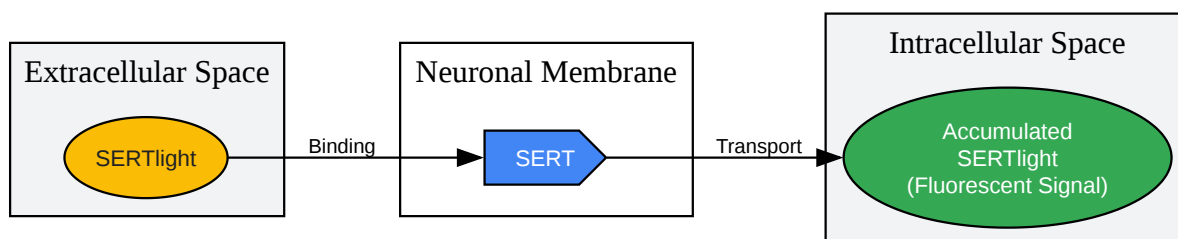
- Headplate Implantation (for chronic imaging):
  - Following **SERTlight** injection, a custom-designed headplate can be affixed to the skull using dental cement for head-fixation during subsequent imaging sessions.
  - The craniotomy can be sealed with a glass coverslip to provide optical access.
- Acute Imaging Preparation:
  - If imaging is to be performed immediately following injection, the craniotomy can be covered with a layer of agarose and sealed with a glass coverslip.
- Post-operative Care:
  - Suture the scalp incision.
  - Administer post-operative analgesics as required.
  - Monitor the animal during recovery from anesthesia.

## Protocol 4: In Vivo Two-Photon Imaging of SERTlight-labeled Neurons

- Imaging System: A two-photon microscope equipped with a femtosecond-pulsed near-infrared laser is required.

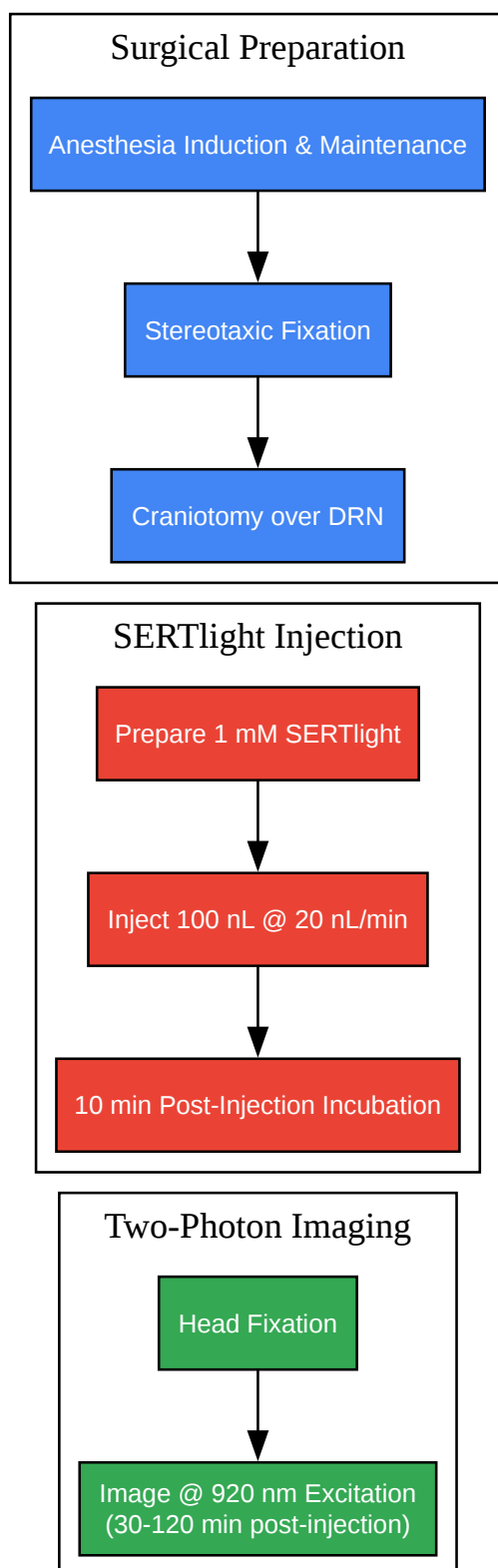
- **Excitation Wavelength:** Use an excitation wavelength of 920 nm for optimal two-photon excitation of **SERTlight**.
- **Imaging Time Window:** The optimal time for imaging **SERTlight**-labeled neurons is between 30 to 120 minutes post-injection. This allows for sufficient uptake and accumulation of the probe in serotonergic neurons.
- **Image Acquisition:**
  - Secure the head-fixed animal under the microscope objective.
  - Navigate to the injection site in the DRN.
  - Acquire z-stacks to visualize the three-dimensional morphology of the labeled neurons.

## Visualizations



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Caption: Signaling pathway of **SERTlight** uptake by serotonergic neurons.



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Caption: Experimental workflow for **SERTlight** injection and imaging.

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## References

- 1. Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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